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molecular formula C16H11NO2 B1669042 Cinchophen CAS No. 132-60-5

Cinchophen

Cat. No. B1669042
M. Wt: 249.26 g/mol
InChI Key: YTRMTPPVNRALON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06743804B2

Procedure details

11.7 ml (136.3 mmol) of oxalyl chloride were dissolved in 150 ml of CH2Cl2. The solution was cooled at −10° C. and 20 g (80.2 mmol) of commercially available 2-phenylquinoline-4-carboxylic acid were added portionwise. The reaction mixture was left overnight at room temperature and then evaporated to dryness to yield 22 g of the title compound, used without further purification.
Quantity
11.7 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)[C:2]([Cl:4])=[O:3].[C:7]1([C:13]2[CH:22]=C(C(O)=O)[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[N:14]=2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>C(Cl)Cl>[C:7]1([C:13]2[CH:22]=[C:1]([C:2]([Cl:4])=[O:3])[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[N:14]=2)[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
11.7 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NC2=CC=CC=C2C(=C1)C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NC2=CC=CC=C2C(=C1)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 22 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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